N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

Catalog No.
S3431197
CAS No.
51765-56-1
M.F
C13H11N3O7S
M. Wt
353.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

CAS Number

51765-56-1

Product Name

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

IUPAC Name

N-(2,4-dinitro-6-phenoxyphenyl)methanesulfonamide

Molecular Formula

C13H11N3O7S

Molecular Weight

353.31 g/mol

InChI

InChI=1S/C13H11N3O7S/c1-24(21,22)14-13-11(16(19)20)7-9(15(17)18)8-12(13)23-10-5-3-2-4-6-10/h2-8,14H,1H3

InChI Key

REBQHYRUDRMDOA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a synthetic compound characterized by its complex molecular structure, which includes a methanesulfonamide group attached to a phenoxyphenyl moiety with dinitro substitutions. The molecular formula for this compound is C13H11N3O7SC_{13}H_{11}N_{3}O_{7}S, and it exhibits notable properties that make it of interest in various chemical and biological studies. Its structure can be represented as follows:

text
O2N | C / \ O-Ph N-SO2-CH3 \ Ph

This compound is related to nimesulide, a well-known non-steroidal anti-inflammatory drug (NSAID), and shares some of its pharmacological properties while potentially offering enhanced activity due to the presence of additional nitro groups.

There is no current information available regarding the mechanism of action or any specific biological function associated with N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide.

  • Aromatic nitro compounds can be explosive under certain conditions [].
  • Sulfonamides can have a variety of biological effects, and some may be irritants or allergens [].
Typical for sulfonamides and nitro compounds. Key reactions include:

  • Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, leading to derivatives with altered biological activity.
  • Acylation: The amino group can participate in acylation reactions, forming various acyl derivatives that may exhibit different pharmacological profiles.
  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, allowing for the synthesis of more complex molecules.

This compound is primarily studied for its anti-inflammatory and analgesic properties due to its structural similarity to nimesulide. Research indicates that it may inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which plays a significant role in the inflammatory process. Some studies suggest that derivatives of nimesulide exhibit selective inhibition of cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

The synthesis of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide typically involves:

  • Starting Materials: The synthesis begins with 2,4-dinitrophenol and phenoxyacetic acid derivatives.
  • Formation of the Sulfonamide: The reaction between the phenolic compound and methanesulfonyl chloride leads to the formation of the sulfonamide linkage.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain the final compound in high purity.

Alternative methods may involve modifications of existing sulfonamide derivatives through regioselective reactions to introduce the dinitro group effectively .

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
  • Research: In studies exploring the mechanisms of action of NSAIDs and their interactions with biological targets.
  • Chemical Synthesis: As an intermediate for synthesizing other pharmaceutical compounds or chemical probes.

Studies on interaction profiles indicate that N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide interacts with various biological targets, particularly enzymes involved in inflammation pathways. Its interactions may also extend to cellular receptors that mediate pain and inflammatory responses. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Several compounds share structural similarities with N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
NimesulideMethanesulfonamide with a nitrophenyl groupCOX-2 inhibitionEstablished NSAID with clinical use
N-(4-Amino-2-phenoxyphenyl)methanesulfonamideAmino substitution instead of nitroPotentially reduced anti-inflammatory activityMore reactive amine functional group
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamideSingle nitro groupCOX inhibition similar to nimesulideLess potent than dinitro derivative
N-(3-Nitro-4-phenyloxymethyl)benzene-sulfonamideDifferent substitution pattern on benzene ringVaries based on substitutionExplores different pharmacophore

The uniqueness of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide lies in its dual nitro substitution which may enhance its binding affinity and selectivity towards cyclooxygenase enzymes compared to its analogs .

XLogP3

2.6

Dates

Modify: 2023-08-19

Explore Compound Types